REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH:9]P(=O)(OCC)OCC)[CH:6]=[CH:5]C=[CH:3][CH:2]=1.Cl.[NH2:19]CP(=O)(OCC)OCC>>[N:9]1[CH:5]=[CH:6][C:1]([CH2:2][CH2:3][NH2:19])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCNP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCP(OCC)(OCC)=O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |